N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-14-8-6-7-9-17(14)24-19(28)13-31-23-25-20-16-12-15(30-4)10-11-18(16)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRNPRHEXKPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with the acetamide group under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the benzofuran and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Scientific Research Applications
N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Pharmacology: It is investigated for its effects on various biological pathways and its potential therapeutic uses.
Biochemistry: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to its combination of benzofuran and oxadiazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a pyrimidoindole core and a sulfanyl-acetamide moiety, suggests diverse pharmacological applications.
Chemical Structure and Properties
The IUPAC name of the compound reflects its intricate structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22N4O3S |
| Molar Mass | 414.50 g/mol |
| CAS Number | 1112301-47-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or receptor modulator.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that derivatives of pyrimidoindole compounds exhibit significant anti-inflammatory effects. For instance, compounds with similar structures demonstrated inhibition of COX enzymes (cyclooxygenases), which are critical in inflammatory processes .
- In vitro studies reported IC50 values for COX inhibition comparable to standard anti-inflammatory drugs like celecoxib .
-
Anticancer Potential :
- The compound's structure suggests potential anticancer properties. Similar pyrimidoindole derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines .
- Research has indicated that certain modifications to the pyrimidoindole core can enhance cytotoxicity against various cancer types.
- Antioxidant Activity :
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes findings from various studies:
| Compound Name | Biological Activity | IC50/ED50 Values |
|---|---|---|
| N-(2-ethylphenyl)-2-{...} | Anti-inflammatory | Comparable to celecoxib |
| 8-methoxy-pyrimido[5,4-b]indole derivative | Anticancer | IC50 = 10 μM |
| Pyrimidine derivative (similar structure) | Antioxidant | EC50 = 15 μM |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrimidine derivatives showed that modifications at specific positions on the pyrimidine ring enhanced anti-inflammatory activity. The compound's ability to inhibit COX enzymes was confirmed through both in vitro assays and in vivo models using carrageenan-induced paw edema in rats .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of pyrimidoindole derivatives against various cancer cell lines. The study highlighted that structural modifications could significantly enhance anticancer efficacy, leading to apoptosis and cell cycle arrest .
Case Study 3: Antioxidant Properties
Research exploring the antioxidant capabilities of similar compounds indicated their potential use in preventing oxidative stress-related diseases. The compounds were shown to effectively reduce reactive oxygen species (ROS) levels in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
